Disiloxane

Description

Structure

3D Structure

Properties

CAS No. |

13597-73-4 |

|---|---|

Molecular Formula |

H6OSi2 |

Molecular Weight |

78.22 g/mol |

IUPAC Name |

silyloxysilane |

InChI |

InChI=1S/H6OSi2/c2-1-3/h2-3H3 |

InChI Key |

KPUWHANPEXNPJT-UHFFFAOYSA-N |

SMILES |

O([SiH3])[SiH3] |

Canonical SMILES |

O([SiH3])[SiH3] |

Synonyms |

disiloxane oxybis(silane) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Disiloxane: Formula, Structure, and Synthesis

Disiloxane (Si₂H₆O) is the simplest member of the siloxane family, characterized by a central Si-O-Si linkage.[1][2] Also known as disilyl ether or perhydrothis compound, it exists as a colorless, pungent gas under standard conditions.[1] This guide provides a comprehensive overview of the chemical formula, molecular structure, properties, spectroscopic characterization, and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Formula and Molecular Structure

The chemical formula for this compound is H₆OSi₂.[3][4] The molecule consists of two silyl (B83357) (SiH₃) groups linked by an oxygen atom.[1] Its structure has been extensively studied using various spectroscopic and diffraction methods, including electron diffraction, X-ray crystallography, and nuclear magnetic resonance (NMR) spectroscopy.[1]

A defining feature of this compound's structure is its unusually large Si-O-Si bond angle. In the gaseous state, this angle is approximately 144.1°, and in the solid state (at 108 K), it is 142°.[1][5][6] This is significantly wider than the analogous C-O-C bond angle of 111° in dimethyl ether.[1] This large angle is primarily attributed to negative hyperconjugation, involving the interaction between the oxygen p-orbitals and the silicon-hydrogen σ* antibonding orbitals.[1] This interaction imparts partial double-bond character to the Si-O bonds and makes the oxygen atom significantly less basic than in its carbon counterpart.[1] The molecule adopts a bent geometry at the oxygen atom.[1]

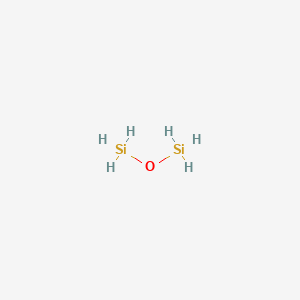

Caption: Molecular structure of this compound.

Physicochemical and Structural Properties

The key physical, chemical, and structural properties of this compound are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | silyloxysilane | [4][6] |

| Other Names | Disilyl ether, Disilyl oxide | [1] |

| CAS Number | 13597-73-4 | [1][6] |

| Molecular Formula | H₆OSi₂ | [1][4][6] |

| Molar Mass | 78.22 g/mol | [1][4][7] |

| Appearance | Colorless, pungent gas | [1] |

| Boiling Point | -15.2 °C | [1][8] |

| Melting Point | -144 °C | [8] |

| Dipole Moment | 0.24 D | [1][9] |

| Crystal Structure | Orthorhombic | [1][4] |

Table 2: Structural Parameters of this compound (Gaseous State)

| Parameter | Bond Length (Å) | Bond Angle (°) | Reference(s) |

| Si-O | 1.634 ± 0.002 | - | [5] |

| Si-H | 1.486 ± 0.010 | - | [5] |

| Si...Si (non-bonded) | 3.107 ± 0.009 | - | [5] |

| ∠ Si-O-Si | - | 144.1 ± 0.8 | [5][10] |

| ∠ H-Si-O | - | 109.9 ± 1.2 | [5] |

| ∠ H-Si-H | - | 109.1 ± 1.2 | [5] |

Spectroscopic Characterization

Spectroscopic methods are crucial for the identification and structural elucidation of this compound.

-

Infrared (IR) Spectroscopy : The IR spectrum of this compound is characterized by a strong absorption band corresponding to the asymmetric Si-O-Si stretching vibration, which typically appears in the 1080-1040 cm⁻¹ region for disiloxanes.[11] Another key feature is the strong Si-H stretching band, found in the 2280-2080 cm⁻¹ range.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : In the ¹H NMR spectrum, the protons of the SiH₃ groups give rise to a signal at approximately 4.65 ppm.[12] The silicon-proton coupling constant (¹J(²⁹Si-¹H)) is a key parameter, measured at -221.8 Hz.[12]

Table 3: Spectroscopic Data for this compound

| Technique | Feature | Wavenumber (cm⁻¹) / Chemical Shift (ppm) | Reference(s) |

| IR | Si-O-Si stretch | 1080 - 1040 | [11] |

| IR | Si-H stretch | 2280 - 2080 | [11] |

| ¹H NMR | δ(SiH₃) | 4.65 | [12] |

| NMR | ¹J(²⁹Si-¹H) | -221.8 Hz | [12] |

Synthesis of this compound

This compound can be prepared through several synthetic routes, most commonly involving the formation and subsequent condensation of silanols.

General Synthesis Pathway

The most typical synthesis involves a two-step process:

-

Hydrolysis : A hydrosilane containing a suitable leaving group (X), such as a halide, is reacted with water to form a silanol (B1196071) (H₃SiOH).[1]

-

Dehydrative Coupling (Condensation) : The silanol intermediate then reacts with itself, eliminating a molecule of water to form the this compound product.[1]

Other advanced methods include the use of catalysts like gold on carbon (Au/C) in water or Indium(III) bromide (InBr₃) for the catalyzed oxidation of hydrosilanes.

Caption: General workflow for this compound synthesis.

Experimental Protocol: Hydrolysis of a Halosilane

This protocol provides a generalized methodology for the synthesis of this compound from a halosilane precursor.

Materials:

-

Silyl halide (e.g., Silyl bromide, H₃SiBr)

-

Anhydrous diethyl ether (or other suitable inert solvent)

-

Pyridine (B92270) or other non-reactive base

-

Deionized water

-

Standard vacuum line and glassware

Procedure:

-

Setup: Assemble a reaction flask equipped with a magnetic stirrer, a dropping funnel, and an inlet for an inert gas (e.g., Argon or Nitrogen) on a vacuum line. Ensure all glassware is rigorously dried.

-

Precursor Preparation: Dissolve the silyl halide in anhydrous diethyl ether in the reaction flask and cool the mixture to a low temperature (e.g., -78 °C using a dry ice/acetone bath) to control the reaction rate.

-

Hydrolysis: A stoichiometric amount of water, mixed with a non-reactive base like pyridine (to scavenge the HBr byproduct), is slowly added dropwise to the stirred solution of the silyl halide. The formation of the silanol intermediate occurs at this stage.

-

Condensation: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature. This promotes the condensation of the silanol intermediate to form this compound.

-

Isolation and Purification: The product, this compound, is a volatile gas. It can be separated from the solvent and non-volatile byproducts (e.g., pyridinium (B92312) bromide) by fractional condensation on the vacuum line. The product is collected in a cold trap (liquid nitrogen).

-

Characterization: The identity and purity of the collected this compound can be confirmed using IR and NMR spectroscopy, comparing the obtained spectra with the data presented in Table 3.

Safety Note: Silyl halides are reactive and can release corrosive hydrogen halides upon contact with moisture. All manipulations should be performed in a well-ventilated fume hood under an inert atmosphere.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound (13597-73-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. specialchem.com [specialchem.com]

- 4. This compound | H6OSi2 | CID 123318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Buy this compound | 13597-73-4 [smolecule.com]

- 7. nbinno.com [nbinno.com]

- 8. lookchem.com [lookchem.com]

- 9. This compound [stenutz.eu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. gelest.com [gelest.com]

- 12. This compound(13597-73-4) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Disiloxane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disiloxane (SiH₃OSiH₃), the simplest member of the siloxane family, is a colorless, pungent gas at standard conditions.[1] It serves as a fundamental building block and reference compound for understanding the chemistry of silicones, a diverse class of polymers widely utilized in materials science, cosmetics, and medicine. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of its structure and reactivity.

Physical Properties of this compound

The physical characteristics of this compound are summarized in the table below, providing a clear comparison of its key properties.

| Property | Value | Units | Conditions |

| Molecular Formula | Si₂H₆O | - | - |

| Molar Mass | 78.217 | g·mol⁻¹ | - |

| Appearance | Colorless Gas | - | Standard Temperature and Pressure |

| Boiling Point | -15.2 | °C | - |

| Melting Point | -144 | °C | - |

| Density | 0.881 | g·cm⁻³ | at 80 °C |

| Dipole Moment | 0.24 | D | - |

| Standard Enthalpy of Formation (ΔfH°) | -598.3 ± 4.2 | kJ·mol⁻¹ | Gaseous phase |

Molecular Structure and Bonding

The molecular geometry of this compound has been a subject of significant interest due to its unusually large Si-O-Si bond angle compared to its carbon analog, dimethyl ether. This structural feature profoundly influences its chemical reactivity and physical properties.

| Structural Parameter | Value | Units | Method |

| Si-O-Si Bond Angle | 144.1 ± 0.8 | ° | Electron Diffraction (gas phase)[2] |

| Si-O-Si Bond Angle | 142 | ° | X-ray Crystallography (solid state, 108 K)[1] |

| Si-O Bond Length | 1.634 ± 0.002 | Å | Electron Diffraction (gas phase)[2] |

| Si-H Bond Length | 1.486 ± 0.010 | Å | Electron Diffraction (gas phase)[2] |

The wide Si-O-Si bond angle is attributed to a combination of factors, including π-backbonding from oxygen p-orbitals to silicon d-orbitals and negative hyperconjugation.[1] These interactions impart partial double bond character to the Si-O bond and reduce the basicity of the oxygen atom.[1]

References

An In-depth Technical Guide to Disiloxane

Disiloxane (Si₂H₆O) is the simplest member of the siloxane family, characterized by a central Si-O-Si linkage with hydrogen atoms bonded to the silicon atoms.[1] This foundational compound and its derivatives are of significant interest to researchers and professionals in materials science, chemistry, and drug development due to their unique chemical properties and versatile applications.[2] This guide provides a comprehensive overview of this compound, its identifiers, physicochemical properties, synthesis methodologies, and its emerging role in pharmaceutical and biomedical fields.

Core Identifiers and Nomenclature

Accurate identification is critical in scientific research and development. This compound is cataloged under several names and reference numbers across various chemical databases.

| Identifier Type | Value | Reference |

| CAS Number | 13597-73-4 | [2][3][4] |

| IUPAC Name | silyloxysilane | [5] |

| Synonyms | Disilyl ether, Disilyl oxide, Silicyl oxide, Silane (B1218182), oxybis- | [1][3][6] |

| Molecular Formula | H₆OSi₂ | [3][5][6] |

| InChI | InChI=1S/H6OSi2/c2-1-3/h2-3H3 | [3][5] |

| InChIKey | KPUWHANPEXNPJT-UHFFFAOYSA-N | [3][5] |

| Canonical SMILES | O([SiH3])[SiH3] | [3][5] |

| PubChem CID | 123318 | [1][5] |

| EPA DSSTox ID | DTXSID70929193 | [1][5] |

Physicochemical and Structural Properties

This compound is a colorless, pungent gas under standard conditions.[1] Its molecular structure is notable for its wide Si-O-Si bond angle, which influences its chemical stability and reactivity.[1][2] This unusual angle is attributed to negative hyperconjugation between the oxygen p orbitals and the silicon σ* antibonding orbitals.[1]

| Property | Value | Notes |

| Molecular Weight | 78.22 g/mol | [2][3][6] |

| Appearance | Colorless gas | [1][2] |

| Melting Point | -144 °C | [3][6] |

| Boiling Point | -15.2 °C | [1][3][6] |

| Density | 0.881 g/cm³ | At -80 °C[3] |

| Vapor Pressure | 3010 mmHg | At 25 °C[6] |

| Si-O-Si Bond Angle | ~142° | In the solid state at 108 K[1] |

| Dipole Moment | 0.24 D | [1] |

Synthesis and Experimental Protocols

The synthesis of disiloxanes can be achieved through various methods, including the dehydrogenative coupling of silanes and silanols or the hydrosilylation of alkenes and alkynes for more complex derivatives.[7][8] Below is a representative experimental protocol for the cobalt-catalyzed synthesis of symmetrical siloxanes from silanes and water, which illustrates a modern approach to forming the this compound bond.

Experimental Protocol: Cobalt-Catalyzed Synthesis of Symmetrical Siloxanes [8]

This protocol describes the synthesis of symmetrical siloxanes via the dehydrocoupling of silanes with water, catalyzed by a NNNHtBu cobalt(II) pincer complex. The reaction proceeds under mild conditions and produces molecular hydrogen as the only byproduct.[8]

-

Materials and Setup:

-

Reactants: Primary or secondary silane (e.g., phenylsilane), deionized water.

-

Catalyst: NNNHtBu cobalt(II) pincer complex.

-

Solvent: Anhydrous solvent (e.g., THF), if required.

-

Apparatus: A Schlenk flask or a similar reaction vessel equipped with a magnetic stirrer, under an inert nitrogen atmosphere. All reactions should be performed in a well-ventilated fume hood.[8]

-

-

Procedure:

-

Under a nitrogen atmosphere, the silane is added to the reaction vessel.

-

The cobalt(II) catalyst is introduced into the reaction vessel. The catalyst loading is typically low (e.g., 1-5 mol%).

-

Deionized water (as a reactant) is added stoichiometrically to the mixture.

-

The reaction mixture is stirred at room temperature or slightly elevated temperatures, as specified for the particular silane.

-

The reaction progress is monitored by techniques such as NMR spectroscopy (¹H, ²⁹Si) or GC-MS to observe the consumption of the silane and the formation of the this compound product.

-

Upon completion, the product can be isolated by removing the solvent under vacuum. Further purification, if necessary, can be performed using standard techniques like distillation or chromatography.

-

-

Mechanism: The reaction is understood to proceed via a homogeneous pathway involving the catalytic oxidation of the silane to a silanol, followed by a dehydrocoupling process to form the Si-O-Si bond of the this compound.[8]

Applications in Research and Drug Development

While the parent this compound is a foundational chemical, its derivatives have widespread applications, from consumer products to advanced biomedical technologies.[1][2]

-

Cosmetics and Personal Care: Volatile, low-molecular-weight siloxanes like hexamethylthis compound (B120664) are used extensively in cosmetics to provide a smooth, non-greasy feel and to act as a fast-drying solvent in products like sunscreens, hair sprays, and moisturizers.[1]

-

Industrial Uses: Disiloxanes serve as precursors for silicone polymers, high-performance lubricants, and sealants due to their thermal stability.[2][6]

-

Drug Delivery and Biomedical Applications:

-

Topical Formulations: Low-molecular-weight volatile silicones are used in topical spray formulations to deliver drugs, offering benefits like non-irritation and effective solubilization of the active pharmaceutical ingredient (API).[9]

-

Prodrug Strategies: The reactivity of silyl (B83357) ethers, which contain the Si-O-C linkage analogous to the Si-O-Si bond in disiloxanes, can be controlled. This allows for their use in acid-sensitive prodrugs designed to release the active drug under specific physiological conditions, such as the acidic environment of the stomach.[10]

-

Biocompatible Materials: The biocompatibility of certain siloxane derivatives makes them suitable for use in medical devices and drug delivery systems.[11] For instance, divinyltetramethylthis compound (DVTMS) is being explored for these applications due to its non-toxic nature.[11]

-

Protecting Groups in Synthesis: In complex organic synthesis, particularly in drug discovery, this compound-based protecting groups like tetraisopropylthis compound (TIPDS) are used to protect diols, allowing for selective reactions at other parts of a molecule.[12]

-

Safety and Handling

This compound itself is a gas and should be handled with appropriate precautions in a well-ventilated area.[6] For its common liquid derivatives like hexamethylthis compound, standard laboratory safety protocols are required. This includes using personal protective equipment such as safety glasses, gloves, and handling the substance in a fume hood.[13] Many short-chain siloxanes are considered to have low toxicity and are generally regarded as safe for use in consumer products.[14][15] However, as with any chemical, a thorough review of the specific Safety Data Sheet (SDS) is essential before use.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. caslab.com [caslab.com]

- 5. This compound | H6OSi2 | CID 123318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. Synthesis of bifunctional disiloxanes via subsequent hydrosilylation of alkenes and alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. dupont.com [dupont.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The Role of Divinyltetramethylthis compound in Advancing Chemical Applications-Zhejiang Jiancheng New Materials Co., Ltd. [en.jcslc.com]

- 12. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. specialchem.com [specialchem.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

Unraveling the Structure of Disiloxane: A Technical Guide to its Molecular Geometry and Bond Angles

For Immediate Release

This technical guide provides a comprehensive analysis of the molecular geometry and bond angles of disiloxane (H₃SiOSiH₃), a molecule of fundamental importance in silicon chemistry. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the structural parameters of organosilicon compounds. By summarizing key experimental and theoretical data, this guide offers a consolidated resource on the unique structural characteristics of the Si-O-Si linkage.

Molecular Geometry and Bonding Characteristics

This compound exhibits a bent molecular geometry, a feature that has been the subject of extensive experimental and theoretical investigation. The most striking characteristic of its structure is the unusually large Si-O-Si bond angle, which deviates significantly from the analogous C-O-C bond angle in dimethyl ether. This has been attributed to the ionic character of the Si-O bond and negative hyperconjugation, rather than the previously hypothesized (p-d)π back-bonding.[1][2] The SiH₃ groups are arranged around the central oxygen atom, and the overall molecule possesses C₂ᵥ symmetry.

The key structural parameters of this compound, including bond lengths and bond angles, have been determined through various techniques, with gas electron diffraction (GED) and single-crystal X-ray diffraction providing the most precise experimental data. These findings are further supported by numerous ab initio and density functional theory (DFT) calculations.

Quantitative Structural Data

The following tables summarize the experimentally determined and theoretically calculated bond lengths and angles for this compound from notable studies.

Table 1: Experimental Bond Lengths and Angles of this compound

| Parameter | Gas Electron Diffraction (Almenningen et al., 1963)[1] | X-ray Crystallography (Barrow et al., 1979) |

| Si-O Bond Length (Å) | 1.634 ± 0.002 | 1.631 (mean) |

| Si-H Bond Length (Å) | 1.486 ± 0.010 | - |

| Si-O-Si Bond Angle (°) | 144.1 ± 0.8 | 142.2 ± 0.3 |

| H-Si-H Bond Angle (°) | 109.1 ± 1.2 | - |

| O-Si-H Bond Angle (°) | 109.9 ± 1.2 | - |

Table 2: Theoretical Bond Lengths and Angles of this compound

| Parameter | Ab initio (Rankin and Robertson, 1976) | Ab initio (Multiple Studies) |

| Si-O Bond Length (Å) | 1.645 | 1.63 - 1.66 |

| Si-H Bond Length (Å) | 1.485 | 1.48 - 1.49 |

| Si-O-Si Bond Angle (°) | 148.8 | 144 - 152 |

| H-Si-H Bond Angle (°) | 108.2 | 107 - 109 |

| O-Si-H Bond Angle (°) | 110.6 | 109 - 111 |

Experimental Protocols

Gas Electron Diffraction (GED)

The determination of the molecular structure of gaseous this compound by Almenningen, Bastiansen, Ewing, Hedberg, and Trætteberg in 1963 was a landmark study.[1]

Methodology:

-

Sample Introduction: A gaseous sample of this compound was introduced into a high-vacuum chamber through a nozzle.

-

Electron Beam Interaction: A high-energy beam of electrons was directed at the effusing gas jet.

-

Scattering and Detection: The electrons were scattered by the molecules, and the resulting diffraction pattern was recorded on photographic plates at two different nozzle-to-plate distances (48.058 cm and 19.188 cm) to capture a wide range of scattering angles.

-

Data Analysis: The photographic plates were analyzed to obtain the scattered electron intensity as a function of the scattering angle. This intensity data was then used to construct a radial distribution curve, from which the interatomic distances and bond angles were derived through a least-squares analysis.

Single-Crystal X-ray Diffraction

The crystal structure of this compound was determined by Barrow, Harding, and Ebsworth in 1979 at a low temperature to solidify the gaseous compound.

Methodology:

-

Crystal Growth: A single crystal of this compound was grown in situ at low temperature (108 K).

-

Data Collection: The crystal was mounted on a goniometer and irradiated with a monochromatic beam of X-rays. The diffraction data were collected using a four-circle diffractometer.

-

Structure Solution and Refinement: The positions of the silicon and oxygen atoms were determined from the diffraction pattern using direct methods. The hydrogen atoms were also located. The structural model was then refined using least-squares methods to obtain the final bond lengths and angles.

Ab Initio and Density Functional Theory (DFT) Calculations

Theoretical studies have played a crucial role in understanding the bonding and geometry of this compound.

Methodology:

-

Model Building: The initial geometry of the this compound molecule was constructed based on known chemical principles.

-

Level of Theory and Basis Set Selection: A suitable level of theory (e.g., Hartree-Fock, Møller-Plesset perturbation theory, or DFT) and a basis set (e.g., 6-31G*, cc-pVTZ) were chosen to describe the electronic structure of the molecule.

-

Geometry Optimization: The energy of the molecule was calculated for the initial geometry. The positions of the atoms were then systematically varied to find the arrangement with the minimum energy, which corresponds to the equilibrium geometry of the molecule.

-

Property Calculation: Once the optimized geometry was found, various molecular properties, including bond lengths, bond angles, and vibrational frequencies, were calculated.

Visualization of Molecular Structure

The following diagram illustrates the molecular geometry of this compound, highlighting its key bond angles.

References

Spectroscopic Analysis of Disiloxane: A Technical Guide

Introduction

Disiloxane (H₃SiOSiH₃) is the simplest acyclic siloxane and serves as a fundamental model compound for understanding the spectroscopic and structural properties of the ubiquitous Si-O-Si linkage found in silicones and silicate (B1173343) materials. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and Raman spectroscopic data for this compound. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize spectroscopic techniques for structural elucidation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. For this compound, ¹H and ²⁹Si NMR are particularly informative.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by a single resonance due to the chemical equivalence of the six protons. The chemical shift and key coupling constants are summarized below.

| Parameter | Value | Reference |

| Chemical Shift (δ) | 4.65 ppm | [1] |

| J(¹H, ²⁹Si) | -221.8 Hz | [1] |

| J(³H, ²⁹Si) | -2.4 Hz | [1] |

²⁹Si NMR Spectroscopy

The silicon-29 (B1244352) NMR spectrum provides direct insight into the silicon environment. Acyclic disiloxanes typically exhibit chemical shifts in the range of 6-10 ppm.[2] For instance, the well-studied derivative hexamethylthis compound (B120664) (Me₃SiOSiMe₃) shows a ²⁹Si chemical shift of 6.86 ppm.[2]

| Compound | Chemical Shift (δ) |

| Acyclic Disiloxanes | 6 - 10 ppm |

| Hexamethylthis compound | 6.86 ppm |

Vibrational Spectroscopy: IR and Raman

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The analysis of these spectra for this compound has been crucial in determining its molecular structure and symmetry. Vibrational analysis suggests that this compound possesses D₃d point-group symmetry, indicating a linear or nearly linear Si-O-Si bond angle.[3][4]

Infrared (IR) Spectroscopy

The IR spectrum of gaseous this compound reveals several fundamental absorption bands. The antisymmetric Si-O-Si stretching vibration is a particularly strong and characteristic feature.

| Wavenumber (cm⁻¹) | Vibrational Mode | Symmetry | Reference |

| 2183 | SiH₃ asymmetric stretch | Perpendicular | [3] |

| 2169 | SiH₃ symmetric stretch | Parallel | [3] |

| 1107 | Si-O-Si antisymmetric stretch | Parallel | [3] |

| 957 | SiH₃ symmetric deformation | Parallel | [3] |

| 957 | SiH₃ asymmetric deformation | Perpendicular | [3] |

| 764 | SiH₃ rock | Perpendicular | [3] |

In the far-infrared region, a broad band with multiple maxima between 56.4 and 100 cm⁻¹ has been observed and interpreted as mixed vibrational and rotational transitions of a quasilinear molecule.[5] For general R₃SiOSiR₃ disiloxanes, the strong Si-O-Si stretching band is typically found in the 1040-1080 cm⁻¹ range.[6]

Raman Spectroscopy

The Raman spectrum of liquid this compound provides complementary information to the IR data, particularly for vibrations that are Raman-active but IR-inactive.

| Wavenumber (cm⁻¹) | Vibrational Mode | Appearance | Reference |

| 2174 | SiH₃ symmetric stretch | Sharp | [3] |

| 2174 | SiH₃ asymmetric stretch | Diffuse | [3] |

| 1009 | Si-O-Si symmetric stretch | Sharp | [3] |

| 947 | SiH₃ asymmetric deformation | Diffuse | [3] |

| 716 | SiH₃ rock | Diffuse | [3] |

| 606 | SiH₃ symmetric deformation | Sharp | [3] |

Experimental Protocols

Detailed experimental procedures for acquiring spectroscopic data can vary. However, a general workflow is outlined below.

Sample Preparation

This compound can be synthesized by the hydrolysis of chlorosilane.[3] For spectroscopic measurements, samples are typically prepared in the appropriate state (gas, liquid, or in solution). For instance, IR spectra are often recorded on gaseous samples, while Raman spectra are commonly obtained from liquid samples.[3] For NMR, the sample is dissolved in a suitable deuterated solvent.

Data Acquisition

-

NMR: ¹H and ²⁹Si NMR spectra are recorded on a high-resolution NMR spectrometer.

-

IR: Infrared spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Gas cells with appropriate path lengths are used for gaseous samples.

-

Raman: Raman spectra are acquired using a Raman spectrometer, often with laser excitation.

Data Analysis

The acquired spectra are processed and analyzed to determine chemical shifts, coupling constants, and vibrational frequencies. These data are then interpreted to elucidate the molecular structure, symmetry, and bonding characteristics of this compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

An In-Depth Technical Guide to Disiloxane and Its Derivatives in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Disiloxanes, organosilicon compounds characterized by a Si-O-Si linkage, and their derivatives have emerged as a versatile and increasingly important class of molecules in modern organic chemistry. Their unique physicochemical properties, including thermal stability, hydrophobicity, and tunable reactivity, have led to their widespread application in materials science, organic synthesis, and, most notably, in the field of drug discovery and development. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of disiloxanes and their derivatives, with a focus on their role in medicinal chemistry and the development of novel therapeutic agents.

Core Concepts: Structure and Properties of the Disiloxane Moiety

The fundamental this compound structure consists of two silicon atoms bridged by an oxygen atom. The geometry of the Si-O-Si bond is a key determinant of the molecule's overall properties. Unlike the C-O-C bond in ethers (typically around 111°), the Si-O-Si bond angle is significantly wider, generally ranging from 130° to 160°. This wider angle is attributed to a combination of steric effects and electronic factors, including p(O) → σ*(Si-R) negative hyperconjugation, which imparts partial double-bond character to the Si-O bonds.[1] This structural feature contributes to the high flexibility and low rotational barrier of the siloxane chain.

The physicochemical properties of this compound derivatives can be readily tuned by modifying the organic substituents (R groups) attached to the silicon atoms. These properties are critical for their application in drug design and are summarized in the table below.

| Property | Influence of Substituents and Significance in Drug Development |

| Lipophilicity | The introduction of alkyl or aryl groups increases lipophilicity, which can enhance membrane permeability and influence drug distribution. The lipophilicity can be quantified by the partition coefficient (log P). |

| Metabolic Stability | The Si-O-Si bond is generally stable but can be susceptible to enzymatic or acid-catalyzed cleavage. The nature of the substituents on the silicon atoms can influence this stability. For instance, bulky groups can sterically hinder enzymatic attack.[2][3] |

| Hydrogen Bonding | While the siloxane oxygen is a weak hydrogen bond acceptor, the introduction of functional groups like hydroxyls (silanols) allows for hydrogen bonding interactions, which can be crucial for target binding. |

| Polarity | The polarity of the this compound can be modified by introducing polar functional groups, affecting solubility and pharmacokinetic properties. |

| Conformational Flexibility | The flexible Si-O-Si linkage allows this compound-containing molecules to adopt various conformations, which can be advantageous for binding to biological targets. |

Synthesis of this compound Derivatives

The synthesis of disiloxanes can be broadly categorized into two main approaches: the formation of the Si-O-Si bond and the functionalization of pre-existing this compound scaffolds.

Formation of the this compound Bond

The most common method for forming the this compound bond is through the condensation of silanols. This can be achieved through self-condensation or by reacting a silanol with a reactive silane derivative.

General Reaction Scheme for Silanol Condensation: 2 R₃Si-OH → R₃Si-O-SiR₃ + H₂O

Other methods include:

-

Hydrolysis of Halosilanes: Controlled hydrolysis of chlorosilanes is a primary industrial method for producing simple disiloxanes like hexamethylthis compound (HMDSO).[4]

-

Catalytic Oxidation of Hydrosilanes: Various catalysts, including gold or platinum on carbon, can promote the oxidation of hydrosilanes in the presence of water to form disiloxanes.[5]

Functionalization of Disiloxanes

Pre-existing disiloxanes, such as 1,1,3,3-tetramethylthis compound (TMDS), are valuable building blocks for the synthesis of more complex, functionalized derivatives. A key reaction for this purpose is hydrosilylation.

Hydrosilylation of Alkenes and Alkynes: This reaction involves the addition of a Si-H bond across a carbon-carbon multiple bond, typically catalyzed by transition metals like platinum or rhodium. This method allows for the introduction of a wide range of functional groups.

A general workflow for the synthesis of a functionalized this compound via hydrosilylation is depicted in the following diagram:

Figure 1: General workflow for the synthesis of a functionalized this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis of this compound derivatives.

Synthesis of 1,3-Bis(3-aminopropyl)-1,1,3,3-tetramethylthis compound

This protocol describes a typical hydrosilylation reaction to introduce amino functionalities.

Materials:

-

1,1,3,3-Tetramethylthis compound (TMDS)

-

Allylamine

-

Karstedt's catalyst (platinum-divinyltetramethylthis compound complex)

-

Toluene (anhydrous)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon), add 1,1,3,3-tetramethylthis compound (1.0 eq) and anhydrous toluene.

-

Add Karstedt's catalyst (typically 10-50 ppm of Pt relative to the silane).

-

Heat the mixture to 80 °C.

-

Slowly add allylamine (2.2 eq) via the dropping funnel over a period of 1 hour.

-

After the addition is complete, maintain the reaction mixture at 80 °C and monitor the reaction progress by FT-IR spectroscopy (disappearance of the Si-H stretching band around 2120 cm⁻¹) or ¹H NMR.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield 1,3-bis(3-aminopropyl)-1,1,3,3-tetramethylthis compound as a colorless oil.

Typical Yield: >90%

Synthesis of a Symmetrical this compound via Silanol Condensation

This protocol outlines the synthesis of 1,1,3,3-tetraphenyl-1,3-disiloxanediol.

Materials:

-

Diphenylsilanediol

-

Toluene

-

p-Toluenesulfonic acid (catalyst)

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve diphenylsilanediol (1.0 eq) in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

-

Monitor the reaction until no more water is collected.

-

Cool the reaction mixture to room temperature.

-

Wash the organic phase with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be recrystallized from a suitable solvent system (e.g., toluene/hexane) to afford the pure 1,1,3,3-tetraphenyl-1,3-disiloxanediol.

Data Presentation

This section summarizes key quantitative data for representative this compound derivatives.

Spectroscopic Data

Characteristic spectroscopic data are crucial for the identification and characterization of this compound derivatives.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ²⁹Si NMR (δ, ppm) | IR (cm⁻¹) |

| Hexamethylthis compound (HMDSO) | ~0.06 (s, 18H, Si-CH₃) | ~2.0 (Si-CH₃) | ~7.0 | ~1055 (Si-O-Si) |

| 1,1,3,3-Tetramethylthis compound (TMDS) | ~4.7 (septet, 2H, Si-H), ~0.2 (d, 12H, Si-CH₃) | ~ -2.5 (Si-CH₃) | ~ -16.0 | ~2120 (Si-H), ~1060 (Si-O-Si) |

| 1,3-Bis(3-aminopropyl)-1,1,3,3-tetramethylthis compound | ~2.6 (t, 4H, CH₂-N), ~1.5 (m, 4H, CH₂), ~0.5 (t, 4H, Si-CH₂), ~0.05 (s, 12H, Si-CH₃) | ~45.5 (CH₂-N), ~28.0 (CH₂), ~15.0 (Si-CH₂), ~ -1.0 (Si-CH₃) | ~ -21.0 | ~3360, 3290 (N-H), ~1050 (Si-O-Si) |

Biological Activity Data

A notable class of biologically active molecules containing a this compound-related moiety are the silatecans , which are silicon-containing analogs of the anticancer drug camptothecin. The introduction of a silyl group, often as part of a bulkier substituent that can be viewed as a derivative of a this compound precursor, enhances the lipophilicity and can improve the pharmacokinetic profile of the drug.

| Compound | Target | Cell Line | IC₅₀ (nM) | Reference |

| Topotecan | Topoisomerase I | Various | Varies | [6] |

| Irinotecan (SN-38) | Topoisomerase I | Various | Varies | [6] |

| Karenitecin (BNP1350) | Topoisomerase I | P-glycoprotein-overexpressing tumor cells | Potent activity | [7] |

| DB-67 | Topoisomerase I | Human tumor xenografts | Superior to topotecan | [1] |

This compound Derivatives in Drug Development

The unique properties of the this compound moiety have been exploited in various aspects of drug design and development, from their use as bioisosteres to their incorporation as linkers in drug conjugates.

Disiloxanes as Bioisosteres

The replacement of a carbon atom or a functional group with a silicon-containing group, a strategy known as "sila-substitution," can lead to significant improvements in a drug's properties. The this compound unit, with its flexible and lipophilic nature, can be used to modify the scaffold of a drug molecule to enhance its absorption, distribution, metabolism, and excretion (ADME) profile.

This compound Linkers in Drug Conjugates

This compound-based linkers are being explored for use in antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs).[8] The stability of the linker is crucial for the efficacy and safety of the conjugate. An ideal linker should be stable in circulation to prevent premature drug release but should cleave efficiently at the target site to release the cytotoxic payload.[9] The tunable stability of the Si-O bond makes disiloxanes attractive candidates for the development of novel, cleavable linkers. For example, acid-cleavable silyl ether-based linkers have shown improved stability compared to traditional linkers.[10]

The general structure of an antibody-drug conjugate and the role of the linker is illustrated below:

Figure 2: Role of a this compound linker in an antibody-drug conjugate.

Metabolic Stability and Pharmacokinetics

The in vivo stability of the this compound bond is a critical consideration in drug design. While generally stable, the Si-O-Si linkage can be cleaved by enzymatic hydrolysis.[2][3] The rate of cleavage is influenced by the steric and electronic properties of the substituents on the silicon atoms. Understanding the metabolic fate of this compound-containing compounds is essential for predicting their pharmacokinetic profiles and potential toxicity.[11] Recent research has even explored the directed evolution of enzymes to cleave silicon-carbon bonds in siloxanes, opening up possibilities for understanding and potentially manipulating their biodegradation.[12]

Conclusion

This compound and its derivatives represent a powerful and versatile platform in organic chemistry with significant potential in drug discovery and development. Their tunable physicochemical properties, coupled with a growing toolbox of synthetic methodologies, allow for the rational design of novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles. From their role as bioisosteres to their application as innovative linkers in drug conjugates, disiloxanes are poised to play an increasingly important role in the future of medicine. Further research into the biological stability and long-term effects of these compounds will be crucial for their successful translation into clinical applications.

References

- 1. Biocatalytic Transformations of Silicon—the Other Group 14 Element - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Directed evolution of enzymatic silicon-carbon bond cleavage in siloxanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound Synthesis Based on Silicon-Hydrogen Bond Activation using Gold and Platinum on Carbon in Water or Heavy Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Advanced Antibody-Drug Conjugates Design: Innovation in Linker Chemistry and Site-Specific Conjugation Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dot | Graphviz [graphviz.org]

- 11. Metabolic stability of 6,7-dialkoxy-4-(2-, 3- and 4-[18F]fluoroanilino)quinazolines, potential EGFR imaging probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Disiloxane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disiloxanes, characterized by a Si-O-Si linkage, are fundamental building blocks of a vast array of silicone-based materials, from advanced polymers and resins to drug delivery systems. Their thermal stability is a critical parameter that dictates their utility in high-temperature applications and manufacturing processes. Understanding the mechanisms of their thermal decomposition is paramount for predicting material lifetime, ensuring process safety, and designing novel, more robust organosilicon compounds.

Due to a scarcity of detailed experimental and theoretical studies on the thermal decomposition of the parent molecule, disiloxane (O(SiH3)2), this guide will focus on hexamethylthis compound (B120664) (HMDSO or MM), the simplest and most extensively studied alkyl-substituted this compound. The principles of Si-C and Si-O bond cleavage elucidated from HMDSO provide a strong foundation for understanding the thermal behavior of other disiloxanes.

This technical guide provides a comprehensive overview of the thermal stability of HMDSO, detailing its decomposition pathways, relevant kinetic data, and the experimental methodologies used in these investigations.

Thermal Stability and Decomposition Temperatures

The thermal stability of hexamethylthis compound is influenced by temperature, exposure time, and the presence of contaminants. Generally, HMDSO is considered thermally stable up to approximately 300°C.[1][2] Above this temperature, significant decomposition begins to occur. Some studies suggest a safe operating temperature of up to 300°C, with an annual degradation rate of less than 3.5%.[1][2] However, at 350°C, decomposition progresses significantly over time.

The presence of certain materials can also affect stability. For instance, samples of hexamethylthis compound in low carbon steel with air and humidity have been observed to decompose substantially after about 312 hours at lower temperatures. In stainless steel, HMDSO has been shown to reach equilibrium after 72 hours at 420°C, with a significant reduction in the original compound and a large presence of methane (B114726).

Quantitative Decomposition Data

The following tables summarize key quantitative data related to the thermal decomposition of hexamethylthis compound (HMDSO) and related siloxanes.

Table 1: Thermal Stability Limits and Decomposition Temperatures of Siloxanes

| Compound | Temperature Range (°C) | Observations | Reference |

| Hexamethylthis compound (MM) | 270 - 420 | Stable up to 240°C. Significant decomposition progresses over time at 350°C. | [3] |

| Hexamethylthis compound (MM) | 300 - 350 | Limit temperature for thermal stability reconfirmed. | [4] |

| Hexamethylthis compound (MM) | up to 300 | Annual degradation rate of less than 3.5%. | [1] |

| Octamethyltrisiloxane (MDM) | 270 - 420 | Stable up to 260°C. | [3] |

Table 2: Kinetic Parameters for Hexamethylthis compound (HMDSO) Decomposition

| Parameter | Value | Conditions | Reference |

| Activation Energy (Ea) | 50.50 kJ/mol | First-order reaction model | [4] |

| Pre-exponential Factor (A) | 5.80 x 10⁻³ s⁻¹ | First-order reaction model | [4] |

Decomposition Pathways and Mechanisms

The thermal decomposition of hexamethylthis compound is a complex process involving multiple reaction pathways. Theoretical and experimental studies suggest that the initial and dominant step is the cleavage of a silicon-carbon (Si-C) bond.

Primary Decomposition Pathways:

-

Si-C Bond Cleavage: This is considered the main initial reaction in the pyrolysis of HMDSO. This homolytic cleavage results in the formation of a trimethylsilyl (B98337) radical ((CH₃)₃Si•) and a methyl radical (•CH₃).

-

Hydrogen Abstraction: The highly reactive methyl radical can then abstract a hydrogen atom from another HMDSO molecule, leading to the formation of methane (CH₄) and a silyl (B83357) radical with a methylene (B1212753) bridge.

-

Radical Recombination and Rearrangement: The resulting radical species can undergo a series of complex reactions, including recombination and intramolecular rearrangements, to form a variety of stable and transient products.

Secondary Decomposition and Product Formation:

Subsequent reactions of the initial decomposition fragments lead to the formation of a range of smaller silicon-containing species and hydrocarbons. At very high temperatures (e.g., 4000 K), the decomposition can lead to smaller fragments such as CH₃Si, CH₄Si, and C₃H₉Si. The major hydrocarbon products observed during HMDSO pyrolysis are methane and methyl radicals.

The following diagram illustrates the initial steps of the proposed decomposition pathway for hexamethylthis compound.

Experimental Protocols

The study of this compound thermal decomposition employs a range of analytical techniques to elucidate reaction mechanisms, kinetics, and product distributions. Below are detailed methodologies for key experiments.

Pyrolysis Studies

Objective: To induce thermal decomposition under controlled conditions and collect the resulting products for analysis.

Methodology:

-

Apparatus: A typical pyrolysis setup consists of a tube furnace capable of reaching and maintaining high temperatures with high precision (e.g., ±2°C). The sample is placed in a reaction vessel, often made of quartz or stainless steel, which is then inserted into the furnace.

-

Sample Preparation: The this compound sample is loaded into the reaction vessel. For liquid samples like HMDSO, this is often done under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

-

Experimental Procedure:

-

The reaction vessel containing the sample is placed in the tube furnace.

-

The system is purged with an inert gas to remove any air.

-

The furnace is heated to the desired decomposition temperature at a controlled rate.

-

The sample is held at the set temperature for a specific duration (isothermal pyrolysis) or the temperature is ramped through a range (temperature-programmed pyrolysis).

-

Volatile decomposition products are carried by the inert gas stream out of the furnace.

-

The products are collected for analysis, often by passing them through a cold trap or directly into an analytical instrument.

-

Product Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify the volatile products of thermal decomposition.

Methodology:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Sample Introduction: The collected volatile products from the pyrolysis experiment are injected into the GC.

-

Gas Chromatography:

-

The sample is vaporized in the heated injection port.

-

An inert carrier gas (e.g., helium) sweeps the vaporized sample onto a chromatographic column.

-

The column separates the components of the mixture based on their boiling points and interactions with the stationary phase.

-

-

Mass Spectrometry:

-

As each separated component elutes from the GC column, it enters the mass spectrometer.

-

The molecules are ionized, typically by electron impact.

-

The resulting charged fragments are separated by their mass-to-charge ratio.

-

A mass spectrum is generated for each component, which serves as a "molecular fingerprint" for identification by comparison to spectral libraries.

-

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal stability and characterize the energetics of decomposition.

Methodology:

-

Instrumentation: A thermogravimetric analyzer (TGA) and a differential scanning calorimeter (DSC). These can sometimes be simultaneous (TGA-DSC).

-

TGA Procedure:

-

A small, precisely weighed sample of the this compound is placed in a crucible within the TGA furnace.

-

The sample is heated at a constant rate under a controlled atmosphere (inert or oxidative).

-

The TGA instrument continuously measures the mass of the sample as a function of temperature.

-

A mass loss indicates decomposition or volatilization. The temperature at which mass loss begins provides information on the onset of decomposition.

-

-

DSC Procedure:

-

A small amount of the sample is placed in a sealed pan, and an empty reference pan is also prepared.

-

Both pans are heated or cooled at a controlled rate.

-

The DSC measures the difference in heat flow required to maintain the sample and reference pans at the same temperature.

-

Endothermic or exothermic peaks on the DSC curve correspond to thermal events such as melting, boiling, or decomposition.

-

The following diagram illustrates a general workflow for studying the thermal decomposition of this compound.

Conclusion

The thermal stability and decomposition of disiloxanes, particularly hexamethylthis compound, have been the subject of considerable research. The primary decomposition pathway is initiated by the cleavage of the Si-C bond, leading to a cascade of radical reactions that produce a variety of smaller silicon-containing molecules and hydrocarbons. The thermal stability is generally high, with significant decomposition occurring above 300°C. A thorough understanding of these decomposition processes, facilitated by the experimental protocols outlined in this guide, is crucial for the continued development and application of siloxane-based materials in demanding environments. Future research focusing on the parent this compound molecule and the influence of various substituents on thermal stability will further enhance our ability to design and utilize these versatile compounds.

References

The Solubility of Disiloxane in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disiloxane and its derivatives, particularly hexamethylthis compound (HMDS), are valued in various scientific and industrial applications for their unique properties, including low surface tension, high volatility, and chemical inertness. A thorough understanding of their solubility is crucial for their effective use as solvents, reagents, or cleaning agents in research, development, and manufacturing. This technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents, details experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Core Principles of this compound Solubility

The solubility of disiloxanes is primarily governed by the principle of "like dissolves like." As non-polar molecules, they exhibit high solubility in non-polar or weakly polar organic solvents.[1] Conversely, their solubility is exceedingly low in highly polar solvents, most notably water. For many common organic solvents, this compound is considered fully miscible, meaning it can be mixed in all proportions to form a homogeneous solution.

Quantitative and Qualitative Solubility Data

While precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature—largely due to its high miscibility with many of these solvents—a qualitative and, where available, quantitative summary is presented below. The data primarily pertains to hexamethylthis compound, the most common this compound.

| Solvent | Chemical Class | Solubility of Hexamethylthis compound | Notes |

| Non-Polar Solvents | |||

| Hexane | Aliphatic Hydrocarbon | Miscible | A common solvent for reactions involving organosilicon compounds.[1] |

| Heptane | Aliphatic Hydrocarbon | Miscible | Similar to hexane, used in various organic syntheses. |

| Toluene | Aromatic Hydrocarbon | Miscible | Effective solvent for dissolving non-polar compounds.[1] |

| Benzene | Aromatic Hydrocarbon | Miscible | Use is often restricted due to toxicity. |

| Diethyl Ether | Ether | Miscible | A common laboratory solvent for extractions and reactions. |

| Chloroform | Halogenated Hydrocarbon | Miscible | A good solvent for a wide range of organic compounds.[1] |

| Weakly Polar Solvents | |||

| Tetrahydrofuran (THF) | Ether | Miscible | A versatile solvent with slightly higher polarity than diethyl ether. |

| Polar Aprotic Solvents | |||

| Acetone | Ketone | Soluble | Generally soluble, though miscibility may not be complete at all concentrations. |

| Polar Protic Solvents | |||

| Ethanol | Alcohol | Soluble | Disiloxanes are generally soluble in alcohols.[2] |

| Methanol | Alcohol | Soluble | Similar to ethanol, expected to be a good solvent. |

| Highly Polar Solvents | |||

| Water | Inorganic | 0.93 mg/L (at 23-25 °C)[3][4] | Effectively insoluble for most practical purposes.[2][5][6][7][8] |

Experimental Protocols for Solubility Determination

The following protocols provide detailed methodologies for determining the solubility of a liquid like this compound in a solvent. The choice of method depends on whether a qualitative (miscibility) or quantitative determination is required.

Method 1: Qualitative Determination of Miscibility

This method is a straightforward visual assessment to determine if two liquids are miscible in all proportions.

Objective: To determine if this compound is miscible with a given organic solvent.

Materials:

-

This compound (e.g., hexamethylthis compound)

-

Solvent of interest

-

Two calibrated glass pipettes or burettes

-

A series of clean, dry, stoppered glass test tubes or vials

-

Vortex mixer (optional)

-

Controlled temperature environment (e.g., water bath)

Procedure:

-

Preparation: Ensure all glassware is scrupulously clean and dry to avoid any contamination that could affect the results.

-

Initial Miscibility Test (1:1 ratio):

-

Using a calibrated pipette, add 5 mL of the organic solvent to a test tube.

-

Add 5 mL of this compound to the same test tube.

-

Stopper the test tube and invert it several times or use a vortex mixer for 30 seconds to ensure thorough mixing.

-

Allow the mixture to stand for at least 5 minutes.

-

Observation: Visually inspect the mixture against a well-lit background.

-

Miscible: The mixture will be a single, clear, and homogenous phase.

-

Immiscible: The mixture will separate into two distinct layers.

-

Partially Soluble: The mixture may appear cloudy or form an emulsion that does not separate quickly.

-

-

-

Testing Various Proportions: To confirm complete miscibility, repeat the procedure with different volume ratios of this compound to solvent (e.g., 1:9, 9:1, 1:3, 3:1). For each ratio, observe for the formation of a single, clear phase.

-

Temperature Control: For more rigorous studies, perform the tests at a controlled temperature, as solubility can be temperature-dependent.

Method 2: Quantitative Determination of Solubility (for partially soluble liquids)

This method is employed when a liquid is not fully miscible with a solvent, to determine the concentration of the solute in a saturated solution.

Objective: To quantify the solubility of this compound in a solvent where it is partially soluble.

Materials:

-

This compound

-

Solvent of interest

-

A jacketed reaction vessel or a flask in a temperature-controlled bath

-

Magnetic stirrer and stir bar

-

Calibrated pipettes and syringes

-

Analytical balance

-

Gas chromatograph (GC) or other suitable analytical instrument

-

Volumetric flasks and appropriate standards for calibration

Procedure:

-

Preparation of a Saturated Solution:

-

Add a known volume of the solvent to the temperature-controlled vessel.

-

Begin stirring the solvent.

-

Gradually add an excess amount of this compound to the solvent. "Excess" means adding enough this compound so that a separate, undissolved phase remains visible.

-

Allow the mixture to stir for a prolonged period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached and the solvent is fully saturated with the this compound.

-

-

Sample Collection:

-

Turn off the stirrer and allow the mixture to stand undisturbed for several hours to ensure complete separation of the two phases.

-

Carefully extract a known volume of the solvent phase (the saturated solution) using a syringe, being extremely careful not to disturb the this compound phase.

-

-

Sample Analysis:

-

Accurately weigh the collected sample.

-

Dilute the sample to a known volume with a solvent in which both components are fully miscible.

-

Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical instrument such as a gas chromatograph.

-

-

Calculation:

-

From the concentration determined by the analytical instrument and the dilution factor, calculate the concentration of this compound in the original saturated solution.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps involved in determining the solubility of this compound in a given solvent.

Caption: A flowchart outlining the procedural steps for both qualitative and quantitative solubility determination of this compound in organic solvents.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. chembk.com [chembk.com]

- 3. Hexamethylthis compound | C6H18OSi2 | CID 24764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. Hexamethylthis compound | 107-46-0 [amp.chemicalbook.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. 六甲基二硅氧烷 for synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 8. Hexamethylthis compound CAS#: 107-46-0 [m.chemicalbook.com]

Theoretical and Computational Explorations of Disiloxane's Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disiloxane (H₃Si-O-SiH₃), the simplest molecule containing the siloxane bond (Si-O-Si), serves as a fundamental model for understanding the structural properties of polysiloxanes, silica-based materials, and zeolites. The geometry of the Si-O-Si linkage, particularly its wide and flexible bond angle, imparts unique characteristics to these materials, including high thermal stability, low glass transition temperatures, and high compressibility.[1] A thorough understanding of the electronic and structural nuances of this compound is therefore crucial for the rational design of new materials and for modeling the behavior of silicon-containing compounds in various applications.

This technical guide provides an in-depth overview of the theoretical and computational studies that have elucidated the structure of this compound. It summarizes key quantitative data from various computational methods, presents detailed experimental protocols for theoretical investigations, and utilizes visualizations to clarify complex relationships and workflows.

Data Presentation: A Comparative Analysis of Computational Methods

The determination of this compound's equilibrium geometry has been a significant challenge for theoretical chemistry due to the molecule's shallow potential energy surface with respect to the Si-O-Si bending motion.[2] Various computational methods and basis sets have been employed to predict its structural parameters. The following tables summarize key findings for the Si-O-Si bond angle and the Si-O bond length, comparing theoretical predictions with experimental values.

Table 1: Calculated and Experimental Si-O-Si Bond Angles in this compound

| Computational Method | Basis Set | Si-O-Si Angle (°) | Reference |

| Hartree-Fock (RHF) | 4-31G | 180.0 | [3] |

| Hartree-Fock (RHF) | 4-21G | 138.0 | [3] |

| Hartree-Fock (RHF) | STO-3G | 140.0 | [4] |

| MP2 | cc-pCVQZ | - | Mentioned for potential energy curve calculation, specific angle not provided in the snippet. |

| CCSD(T) | cc-pVTZ | 145.3 | [5] |

| DFT (B-P86) | - | - | Mentioned for potential energy curve study, specific angle not provided in the snippet.[1] |

| DFT (B3LYP) | cc-pVQZ | - | Mentioned for potential energy curve calculation, specific angle not provided in the snippet. |

| Experimental | |||

| Electron Diffraction | - | 144.1 ± 0.8 | [6] |

| X-ray Crystallography | (at 108 K) | 142.2 | [7] |

Table 2: Calculated and Experimental Si-O Bond Lengths in this compound

| Computational Method | Basis Set | Si-O Bond Length (Å) | Reference |

| CCSD(T) | cc-pVTZ | 1.645 | [5] |

| Experimental | |||

| Electron Diffraction | - | 1.634 ± 0.002 | [6] |

Experimental Protocols: A Guide to Theoretical Methodologies

The following sections detail the typical computational protocols employed in the theoretical study of this compound's structure. These methodologies are synthesized from various research articles and represent a standard approach in the field.

Ab Initio and Post-Hartree-Fock Methods

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, have been instrumental in studying this compound.

-

Geometry Optimization: The initial step involves optimizing the molecular geometry of this compound to find the lowest energy conformation. This is typically performed using methods like the self-consistent field (SCF) Hartree-Fock (HF) method.

-

Electron Correlation: To achieve higher accuracy, electron correlation, which is neglected in the HF approximation, must be considered. This is accomplished through post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)).[5] CCSD(T) is often considered the "gold standard" in quantum chemistry for its high accuracy.

-

Basis Set Selection: The choice of basis set is crucial for obtaining reliable results. For this compound, it has been shown that large basis sets, including polarization functions (denoted by *) and diffuse functions, are necessary.[4][5][8] The inclusion of d-functions on silicon is particularly important for accurately describing the Si-O bond.[1][8] Correlation-consistent basis sets, such as the cc-pVTZ (correlation-consistent polarized Valence Triple Zeta), are commonly used.[5] Studies have indicated that basis sets including f functions are required for reliable results regarding the structure and linearization barrier.[4][5]

Density Functional Theory (DFT)

Density Functional Theory (DFT) offers a computationally less expensive alternative to high-level ab initio methods while often providing comparable accuracy.

-

Functional Selection: The choice of the exchange-correlation functional is a critical aspect of DFT calculations. For this compound, various functionals have been employed, including the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and the combination of Becke and Perdew (B-P86) functionals.[1]

-

Geometry Optimization and Vibrational Frequencies: Similar to ab initio methods, the molecular geometry is optimized to a minimum on the potential energy surface. Subsequent calculations of vibrational frequencies are often performed to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies).

-

Basis Set: As with ab initio calculations, a sufficiently large and flexible basis set is required for accurate DFT predictions of this compound's structure.

Visualizations: Understanding Computational Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key concepts and workflows in the computational study of this compound.

References

- 1. scispace.com [scispace.com]

- 2. Supercomputer and quantum simulations solve a difficult problem of materials science - Researchers from Japan successfully estimate the bending energy of this compound molecule with ultra-fine molecular simulations run on a supercomputer [chemeurope.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A theoretical study of the Si-O bond in this compound and related molecules. (1989) | Raymond J. Abraham | 5 Citations [scispace.com]

- 5. experts.azregents.edu [experts.azregents.edu]

- 6. scispace.com [scispace.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. scite.ai [scite.ai]

Disiloxane: A Comprehensive Technical Guide to Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides core information on the safety, handling, and storage of disiloxane, with a focus on hexamethylthis compound (HMDS), a common and representative compound of this chemical family. This document is intended for professionals in research, scientific, and drug development fields who may work with or encounter this substance.

Chemical and Physical Properties

This compound and its derivatives are characterized by their unique chemical structure, which imparts properties such as high thermal stability and low surface tension.[1] The fundamental this compound molecule has the chemical formula Si₂H₆O.[2] However, in industrial and research applications, substituted disiloxanes, particularly hexamethylthis compound (HMDS), are more prevalent.

Table 1: Physical and Chemical Properties of Hexamethylthis compound (CAS: 107-46-0)

| Property | Value | Reference |

| Molecular Formula | C₆H₁₈OSi₂ | [3] |

| Molecular Weight | 162.38 g/mol | [3] |

| Appearance | Colorless liquid | |

| Odor | Odorless | |

| Boiling Point | 99-100 °C | [3] |

| Melting Point | -68 °C | [3] |

| Flash Point | -1 °C | [4] |

| Vapor Pressure | 5500 Pa at 25 °C | [5] |

| Water Solubility | 0.093 mg/L at 23 °C | [5] |

| log P (octanol/water) | 5.06 at 25 °C | [5] |

Toxicological Profile

Disiloxanes, particularly HMDS, are generally considered to have low acute toxicity.[4] However, understanding their toxicological profile is crucial for safe handling. In silico studies suggest that some siloxanes may have the potential to affect the endocrine system through the estrogen receptor (ER) pathway, though further research is needed to substantiate this.[6]

Table 2: Summary of Acute Toxicity Data for Hexamethylthis compound

| Endpoint | Species | Route | Value | Classification | Reference |

| LD₅₀ | Rat | Oral | > 16 mL/kg bw | Not Classified | [4] |

| LD₅₀ | Rat | Dermal | > 2000 mg/kg bw | Not Classified | [3][4] |

| LC₅₀ | Rat | Inhalation | > 106,000 mg/m³ (4h) | Not Classified | [3][5] |

| Skin Irritation | Rabbit | Dermal | Not irritating | Not Classified | [3] |

| Eye Irritation | Rabbit | Ocular | Not irritating | Not Classified | [3] |

| Skin Sensitization | Guinea Pig | Dermal | Not a sensitizer | Not Classified | [3] |

Clinical signs of toxicity in animals at very high doses have included prostration, sluggishness, unsteady gait, hyperactivity, decreased activity, ataxia, gasping, and paralysis.[3][5]

Experimental Protocols

The safety and toxicity of disiloxanes are evaluated using standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key toxicological studies.

Acute Dermal Toxicity (as per OECD Guideline 402)

Objective: To determine the acute toxicity of a substance applied to the skin.[5]

Methodology:

-

Test Animals: Healthy young adult rats (e.g., Sprague-Dawley or Wistar strains), typically of a single sex (usually females), are used.[5][7]

-

Preparation: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the test animals. The test area should be at least 10% of the body surface area.[5][7]

-

Dose Administration: The test substance is applied uniformly over the prepared skin area. For a limit test, a dose of 2000 mg/kg body weight is typically used.[5][7]

-

Exposure: The treated area is covered with a porous gauze dressing and non-irritating tape to hold it in place for a 24-hour exposure period.[8]

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days after application.[5]

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period to identify any pathological changes.[5]

Acute Inhalation Toxicity (as per OECD Guideline 403)

Objective: To determine the acute toxicity of a substance when inhaled.[9][10]

Methodology:

-

Test Animals: Healthy young adult rats are the preferred species.[10]

-

Exposure System: Whole-body or nose-only exposure chambers are used to expose the animals to the test substance as a vapor, aerosol, or gas.[9]

-

Concentration and Duration: In a traditional LC₅₀ protocol, groups of animals are exposed to at least three concentrations for a fixed duration, typically 4 hours. For a limit test, a single high concentration is used.[10][11]

-

Monitoring: Chamber conditions (temperature, humidity, airflow) and the concentration of the test substance are continuously monitored.[9]

-

Observation: Animals are observed for clinical signs of toxicity during and after exposure for a period of at least 14 days. Body weights are recorded.[10]

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.[10]

Skin Irritation/Corrosion (as per OECD Guideline 404)

Objective: To determine the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[12]

Methodology:

-

Test Animals: A single animal, typically an albino rabbit, is used initially.[12]

-

Preparation: The fur on the animal's back is clipped approximately 24 hours before the test.[12]

-

Application: A small amount (0.5 mL for liquids) of the test substance is applied to a small area of skin (approx. 6 cm²) and covered with a gauze patch. An untreated area of skin serves as a control.[12]

-

Exposure: The patch is held in place with non-irritating tape for a 4-hour exposure period.[12]

-

Scoring: After patch removal, the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours. The reactions are scored according to a standardized grading system.[12]

-

Reversibility: If effects are present at 72 hours, observations continue for up to 14 days to assess reversibility.[12]

Skin Sensitization (as per OECD Guideline 406 - Guinea Pig Maximization Test)

Objective: To determine the potential of a substance to cause an allergic skin reaction.[13]

Methodology:

-

Test Animals: Young adult guinea pigs are used, with at least 10 animals in the treatment group and 5 in the control group.[13]

-

Induction Phase (Day 0): Intradermal injections of the test substance (with and without adjuvant) and adjuvant alone are made into the shoulder region.[13]

-

Induction Phase (Day 7): A topical application of the test substance is applied to the injection site and covered with an occlusive dressing for 48 hours.[13]

-

Challenge Phase (Day 21): A non-irritating concentration of the test substance is applied topically to a fresh site on the flank of both test and control animals and covered with an occlusive dressing for 24 hours.[13]

-

Scoring: The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal. The incidence and severity of the skin reactions in the test group are compared to the control group.[13]

Safety and Handling

Proper handling procedures are essential to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.[4]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber or butyl rubber). A lab coat or other protective clothing should be worn to prevent skin contact.[4][11]

-

Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate or for high-concentration work, use a NIOSH-approved respirator with organic vapor cartridges.[11]

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, to maintain airborne concentrations below exposure limits.[14]

-

Use explosion-proof electrical, ventilating, and lighting equipment due to the flammable nature of some disiloxanes.[4]

General Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.[15]

-

Do not eat, drink, or smoke in areas where this compound is handled.[4]

-

Wash hands thoroughly after handling.[4]

Storage

Proper storage is crucial for maintaining the integrity of this compound and preventing hazardous situations.

-

Containers: Store in tightly closed, properly labeled containers.[4][14]

-

Location: Store in a cool, dry, well-ventilated area away from heat, sparks, open flames, and other ignition sources.[4][14]

-

Incompatible Materials: Keep away from strong oxidizing agents, acids, and bases.[14][16]

-

Static Discharge: Take precautionary measures against static discharge. Ground and bond containers and receiving equipment.[4]

Emergency Procedures

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[4]

-

Skin Contact: Remove contaminated clothing. Wash skin thoroughly with soap and water. Seek medical attention if irritation develops.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[4][17]

-

Specific Hazards: Highly flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[4][18]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[17]

Accidental Release Measures

-